molecular formula C12H7FN2O B1487456 6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 1204297-30-2

6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No. B1487456
CAS RN: 1204297-30-2
M. Wt: 214.19 g/mol
InChI Key: SEDFCOOAHOJVOY-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile, also known as 6-FPC, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an aromatic nitrogen-containing compound with a six-membered ring structure composed of two nitrogen atoms, one carbon atom, and three oxygen atoms. 6-FPC is a versatile molecule that has been used in various scientific research applications, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • Pyridine derivatives have been analyzed for their crystal structures, revealing twisted conformations and interactions crucial for understanding their chemical behavior and potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), which plays a role in cell apoptosis sensitivity (Venkateshan et al., 2019).

Synthetic Approaches and Derivatives

  • Research has explored facile synthetic approaches to new series of pyrazole-4-carbonitrile derivatives, showcasing the versatility of pyridine compounds in creating bioactive molecules, though the focus was not directly on "6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile" (Ali et al., 2016).

Optical and Electronic Properties

  • Studies on pyridine derivatives include analyses of their optical properties and junction characteristics, important for applications in photovoltaic devices and sensors. These characteristics are crucial for the development of new materials with specific electronic properties (Zedan et al., 2020).

Corrosion Inhibition

  • Pyrazolopyridine derivatives, similar in structure to "this compound", have been synthesized and studied for their potential as corrosion inhibitors, a crucial application in protecting metals against corrosion in acidic environments (Dandia et al., 2013).

Antimicrobial and Anticancer Activities

  • Some pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the potential pharmaceutical applications of such compounds in treating various diseases (Elewa et al., 2021).

properties

IUPAC Name

6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDFCOOAHOJVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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